molecular formula C12H12N2O B113100 4-(Benzyloxy)pyridin-2-amine CAS No. 85333-26-2

4-(Benzyloxy)pyridin-2-amine

Cat. No. B113100
CAS RN: 85333-26-2
M. Wt: 200.24 g/mol
InChI Key: RAFCWIXBEWVPGL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines . Aminopyridines are organic heterocyclic compounds containing an amino group attached to a pyridine ring .


Synthesis Analysis

Pyridin-2-amines, such as 4-(Benzyloxy)pyridin-2-amine, serve as a starting material for the production of fused heterocycles, including imidazo-derivatives . The synthesis of these compounds is often achieved through oxyfunctionalization using whole cells of Burkholderia sp. MAK1 . This method has been shown to convert different pyridin-2-amines into their 5-hydroxy derivatives .


Molecular Structure Analysis

The molecular formula of 4-(Benzyloxy)pyridin-2-amine is C12H12N2O . It has a molecular weight of 200.24 g/mol . The InChIKey, a unique identifier for the compound, is RAFCWIXBEWVPGL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The oxyfunctionalization of pyridine derivatives, such as 4-(Benzyloxy)pyridin-2-amine, using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Benzyloxy)pyridin-2-amine include a molecular weight of 200.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The compound has a topological polar surface area of 48.1 Ų .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(Benzyloxy)pyridin-2-amine: is a key precursor in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , a group of heterocyclic compounds that have two possible tautomeric forms . These compounds are structurally similar to purine bases and have over 300,000 described structures, making them significant in medicinal chemistry due to their potential biological activities.

Biomedical Applications

The compound’s derivatives are used in biomedical research, particularly in the development of new medications. They serve as building blocks for creating bioactive molecules that can interact with biological systems, potentially leading to new treatments for various diseases .

Drug Design and Development

In pharmaceuticals, 4-(Benzyloxy)pyridin-2-amine derivatives are utilized as intermediates in drug design and development. They are involved in the creation of Schiff bases, which are known for their wide range of bioactivities, including antibacterial, antiviral, and anticancer properties .

Agrochemical Research

This compound is also a precursor in the synthesis of agrochemicals. Its derivatives can be tailored to create compounds that protect crops from pests and diseases, contributing to agricultural productivity .

Chemical Industry Applications

In the chemical industry, 4-(Benzyloxy)pyridin-2-amine is used to synthesize various chemical products. Its versatility allows it to undergo different types of reactions, which is essential for producing a wide range of industrial chemicals .

Chemosensors Development

The compound’s derivatives are explored for their use in developing chemosensors. These sensors can detect specific ions or molecules, making them useful in environmental monitoring and diagnostics .

Anti-Tubercular Agents

Research has been conducted to design and synthesize derivatives of 4-(Benzyloxy)pyridin-2-amine as potent anti-tubercular agents. These derivatives have shown significant activity against Mycobacterium tuberculosis, indicating their potential as new treatments for tuberculosis .

Non-Toxicity to Human Cells

In the context of safety, studies have indicated that certain derivatives of 4-(Benzyloxy)pyridin-2-amine are non-toxic to human cells. This is crucial for the development of safe pharmaceuticals and other products that come into contact with humans .

Safety and Hazards

The safety data sheet for 4-(Benzyloxy)pyridin-2-amine advises avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . It also recommends providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for the use of 4-(Benzyloxy)pyridin-2-amine could involve its use in the synthesis of various pharmaceutical products, given the demand for pyridine derivatives as synthons for such products . The regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 presents a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .

properties

IUPAC Name

4-phenylmethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFCWIXBEWVPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334242
Record name 4-(benzyloxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)pyridin-2-amine

CAS RN

85333-26-2
Record name 4-(benzyloxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-(benzyloxy)-2-chloropyridine (1.10 g, 5.01 mmol), Pd2 dba3 (46 mg, 0.05 mmol) and 2-(dicyclohexylphosphino)-2′,4′,6′-tri-i-propyl-1,1′-biphenyl (57 mg, 0.120 mmol) in THF (10 mL) was added LHMDS (6 mL of 1.0 M solution). After heating to 65° C. for 30 minutes, the mixture was cooled to room temperature and concentrated onto silica gel. The product was eluted with 20:1 ethyl acetate/methanol to isolate a pale gold solid (0.97 g, 96%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
46 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Yield
96%

Synthesis routes and methods II

Procedure details

4-(benzyloxy)-2-chloropyridine (18.6 g, 84.7 mmol), XPHOS (4.04 g, 8.47 mmol), and Pd2dba3 (3.88 g, 4.23 mmol) were mixed in THF (250 mL). LHMDS (93.1 ml, 93.1 mmol) was added and the reaction was heated at 50° C. for 1.5 hours. The solution was cooled and diluted with 1N HCl (50 mL) and stirred at ambient temperature for 2 hours. The reaction was concentrated and the residue was extracted with EtOAc. The aqueous layer was basified with saturated K2CO3 and the aqueous layer was extracted with EtOAc. The combined organic layers were dried and concentrated to give the desired product (11.9 g, 70.2% yield) as a brown solid.
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.04 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.88 g
Type
catalyst
Reaction Step One
Name
Quantity
93.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
70.2%

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